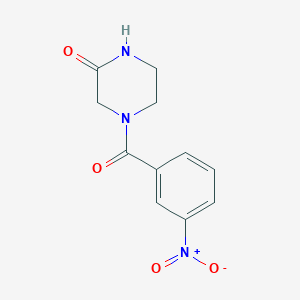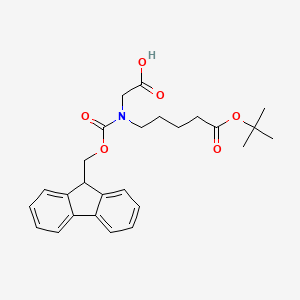
N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pentyl Chain: The protected glycine is then reacted with a tert-butyl ester of a pentanoic acid derivative to introduce the pentyl chain. This reaction is typically carried out under basic conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors would facilitate the efficient production of the compound.
化学反应分析
Types of Reactions
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Deprotected Glycine Derivative: Removal of the Fmoc group yields the free amino derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
科学研究应用
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and proteins, where the Fmoc group protects the amino group during chain elongation.
Biology
Bioconjugation: It can be used in the preparation of bioconjugates for studying protein-protein interactions and other biological processes.
Medicine
Drug Development: The compound may serve as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Material Science: It can be used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
作用机制
The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the selectivity of reactions.
相似化合物的比较
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the pentyl chain, used in peptide synthesis.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Contains a shorter chain, used in similar applications.
Uniqueness
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is unique due to its specific structure, which combines the protective Fmoc group with a pentyl chain, making it suitable for specialized applications in peptide synthesis and bioconjugation.
属性
分子式 |
C26H31NO6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29) |
InChI 键 |
LISBIRXDRLHWQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


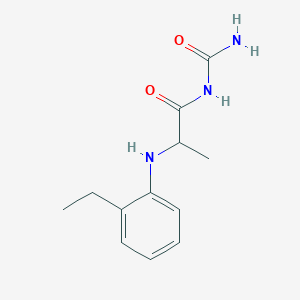
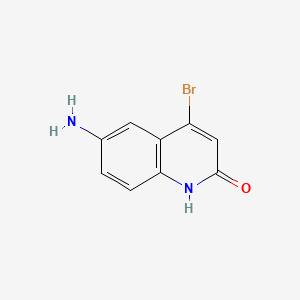

![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
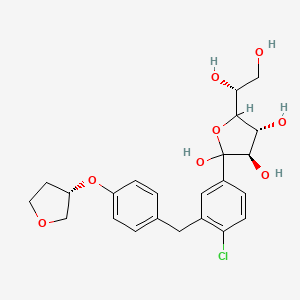
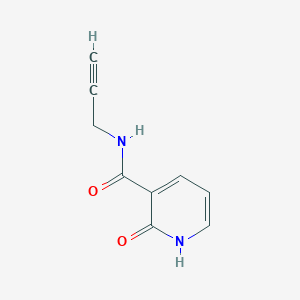
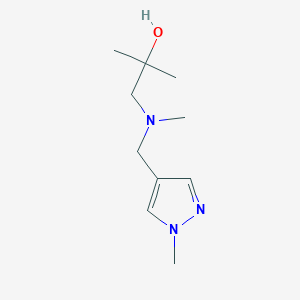
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
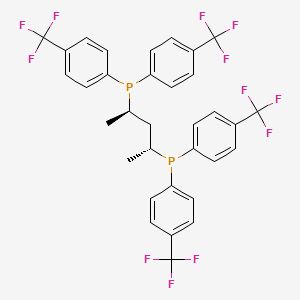
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
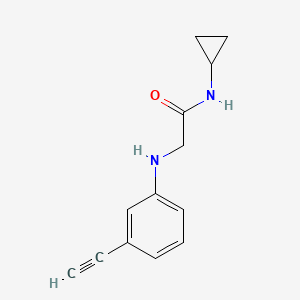
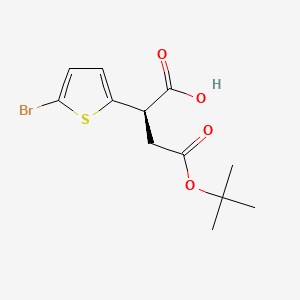
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
